molecular formula C11H15NO2S B13274097 Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate

Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate

Cat. No.: B13274097
M. Wt: 225.31 g/mol
InChI Key: GEROUYMINUEYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C11H15NO2S It is a benzoate ester derivative that contains an aminoethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with 2-aminoethanethiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the bromomethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amino and sulfanyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.

    Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}propanoate: A structurally related compound with a propanoate ester group instead of a benzoate ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoate ester moiety and aminoethyl sulfanyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 3-(2-aminoethylsulfanylmethyl)benzoate

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12/h2-4,7H,5-6,8,12H2,1H3

InChI Key

GEROUYMINUEYPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.